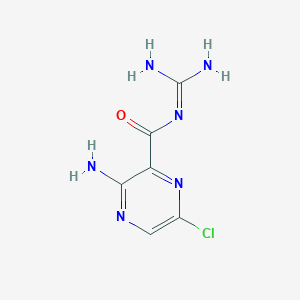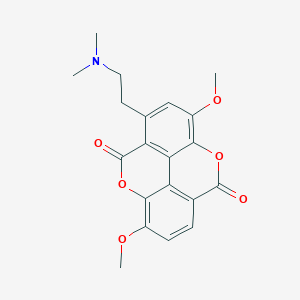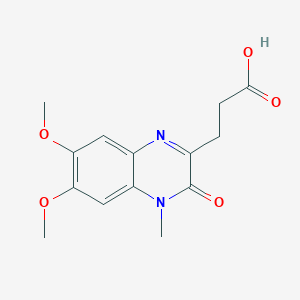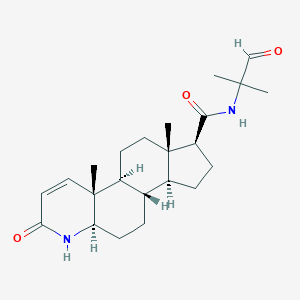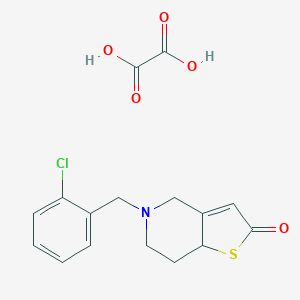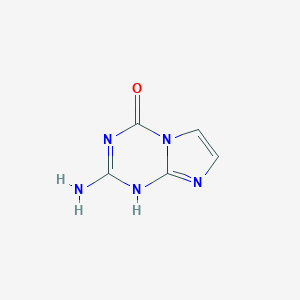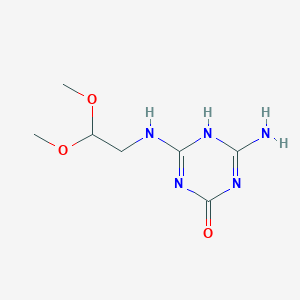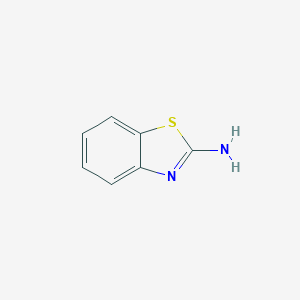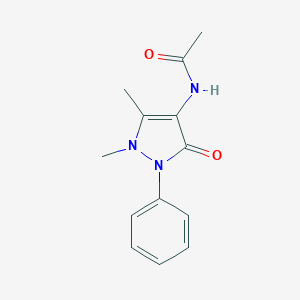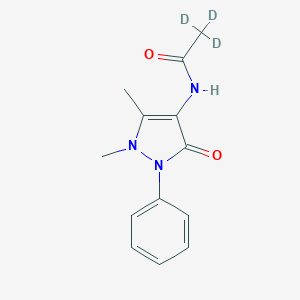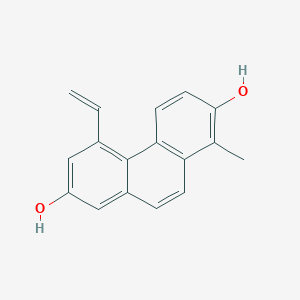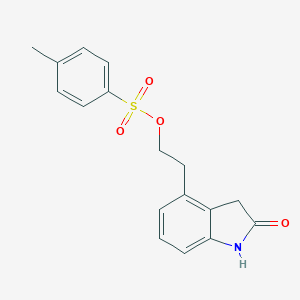
Segetalin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arterolane, also known as OZ277 or RBx 11160, is an antimalarial compound marketed by Ranbaxy Laboratories. It was discovered by US and European scientists coordinated by the Medicines for Malaria Venture. Arterolane is unique in its molecular structure, containing both an ozonide (trioxolane) group and an adamantane substituent . This compound is used in combination with piperaquine for the treatment of uncomplicated Plasmodium falciparum malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Arterolane is synthesized through a series of chemical reactions involving the formation of a 1,2,4-trioxolane ring. The key synthetic step involves a diastereoselective Griesbaum co-ozonolysis reaction, which forms the trioxolane ring with a trans relationship between the substituents . The synthesis is efficient, with an overall yield of 67-71% .
Industrial Production Methods
The industrial production of arterolane involves the same synthetic routes as the laboratory synthesis but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Arterolane undergoes various chemical reactions, including:
Oxidation: The trioxolane ring can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Arterolane can undergo substitution reactions, particularly at the adamantane substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of arterolane, as well as substituted compounds with different functional groups .
Scientific Research Applications
Arterolane has several scientific research applications:
Mechanism of Action
Arterolane exerts its antimalarial effects through the generation of carbon-centered free radicals. The endo-peroxide pharmacophore undergoes reductive activation by ferrous iron in heme, leading to the formation of free radicals that alkylate heme and other proteins. This process ultimately kills the malaria parasites . The molecular targets include heme and various proteins within the parasite .
Comparison with Similar Compounds
Similar Compounds
Artemisinin: A natural endoperoxide antimalarial compound with a similar mechanism of action.
Artefenomel (OZ439): A second-generation synthetic ozonide with improved pharmacokinetics and efficacy.
Piperaquine: Often used in combination with arterolane for enhanced antimalarial activity.
Uniqueness
Arterolane is unique due to its combination of an ozonide group and an adamantane substituent, which provides it with distinct chemical and pharmacological properties. Its rapid action and efficacy against drug-resistant malaria strains make it a valuable addition to antimalarial therapies .
Properties
IUPAC Name |
(3S,9S,12S,15S,18S)-12-(1H-indol-3-ylmethyl)-9-methyl-3,15-di(propan-2-yl)-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43N7O6/c1-16(2)25-30(43)35-22(13-19-14-32-21-10-7-6-9-20(19)21)28(41)34-18(5)27(40)33-15-24(39)36-26(17(3)4)31(44)38-12-8-11-23(38)29(42)37-25/h6-7,9-10,14,16-18,22-23,25-26,32H,8,11-13,15H2,1-5H3,(H,33,40)(H,34,41)(H,35,43)(H,36,39)(H,37,42)/t18-,22-,23-,25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUZOKYOUUCVBV-WJTDBPPMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43N7O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440594 |
Source


|
| Record name | SEGETALIN A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161875-97-4 |
Source


|
| Record name | SEGETALIN A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
